(2-(Benzyloxy)-5-iodophenyl)methanol
Description
(2-(Benzyloxy)-5-iodophenyl)methanol (CAS: 636594-69-9) is a halogenated aromatic alcohol with the molecular formula C₁₄H₁₃IO₂ and a molar mass of 340.16 g/mol . The compound features a benzyloxy group (-OCH₂C₆H₅) at the ortho position and an iodine atom at the para position relative to the hydroxymethyl (-CH₂OH) group on the benzene ring. Its structure combines the steric bulk of the benzyloxy group with the electron-withdrawing and polarizable properties of iodine, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry.
Its synthetic utility is highlighted in , where it is listed as a commercial product (95% purity) for research applications.
Properties
IUPAC Name |
(5-iodo-2-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZHTNAQECYZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733113 | |
| Record name | [2-(Benzyloxy)-5-iodophenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636594-69-9 | |
| Record name | [2-(Benzyloxy)-5-iodophenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Reduction of 2-Iodobenzyl Precursors
A well-documented method involves the reduction of 2-iodobenzyl derivatives to the corresponding benzyl alcohols using sodium borohydride in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2). This method is conducted under anhydrous conditions in dry solvents like tetrahydrofuran (THF) at low temperatures (0 °C), followed by warming to room temperature to complete the reduction. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is isolated by aqueous quenching, extraction, drying, and column chromatography purification.
Key reaction conditions and yields from a representative procedure:
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Dissolution in THF | Dry THF, cooled to 0 °C | Starting solution |
| Reduction | NaBH4 (1.25 eq), BF3·OEt2 (1.25 eq), 0 °C | Reduction of aldehyde/ketone to alcohol |
| Stirring | Warm to room temperature, 2 hours | Completion of reaction |
| Work-up | Quench with water, saturate with K2CO3, extract with EtOAc | Isolation of product |
| Purification | Silica gel chromatography (EtOAc:petroleum ether 4:1) | Pure (2-(Benzyloxy)-5-iodophenyl)methanol |
This method yields the target benzyl alcohol with high regioselectivity and purity.
Iodination of Benzyloxy-Substituted Benzyl Precursors
The iodination step to introduce the iodine atom at the 5-position is critical and can be accomplished using electrophilic iodinating agents under phase-transfer catalytic conditions. For example, the use of ammonium bicarbonate and an iodinating reagent with a phase transfer catalyst enables selective iodination without generating isomers or requiring harsh reducing agents such as lithium aluminum hydride.
Summary of iodination process:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Starting material | o-Benzylamine or benzyloxy-substituted aromatic precursor | Protected phenol derivative |
| Iodination | Iodinating reagent, ammonium bicarbonate, phase transfer catalyst | Mild conditions, regioselective |
| Work-up | Extraction and purification | Avoids isomer formation |
This method is advantageous for industrial scale due to simple operation, minimal waste generation, and safer handling compared to hydride reductions.
Multi-Step Synthesis via Umpolung/Alkylation-Reduction Sequence
In complex synthetic routes, this compound can be obtained through an umpolung strategy involving aminonitrile intermediates and benzylic bromides. This approach is exemplified in the formal synthesis of related isoquinoline derivatives.
Key steps in this sequence include:
- Synthesis of aminonitrile intermediates from vanillin derivatives through O-benzylation, condensation with nitromethane, and reduction.
- Preparation of benzylic bromides from protected hydroxybenzaldehydes via reduction and bromination with phosphorus tribromide.
- Coupling of aminonitriles with benzylic bromides under strong base conditions (e.g., potassium bis(trimethylsilyl)amide) at low temperatures (-78 °C).
- Subsequent reduction with sodium borohydride to furnish the benzyl alcohol.
This method provides a regioselective and chromatographically pure product, though yields can vary depending on substituents and reaction conditions.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| NaBH4/BF3·OEt2 Reduction of Iodobenzyl Precursors | NaBH4, BF3·OEt2, THF, 0 °C to RT | High regioselectivity, mild conditions | Requires prior iodinated precursor |
| Phase Transfer Catalyzed Iodination | Iodinating reagent, ammonium bicarbonate, phase transfer catalyst | Simple, industrially scalable, minimal waste | Multi-step from amine precursor |
| Umpolung/Alkylation-Reduction Sequence | Aminonitrile, benzylic bromide, KHMDS, NaBH4, low temp | High purity, versatile for complex molecules | Multi-step, sensitive conditions |
Research Findings and Notes
- The NaBH4/BF3·OEt2 reduction is widely used for converting aromatic aldehydes or halides to benzyl alcohols with excellent yields and minimal side reactions.
- Phase transfer catalysis enables selective iodination without generating positional isomers, which is critical for the purity of the final product.
- The umpolung strategy, while more complex, allows for the incorporation of various substituents and is useful in the synthesis of advanced intermediates for alkaloid synthesis.
- All reactions are preferably conducted under inert atmosphere (argon or nitrogen) and anhydrous conditions to prevent side reactions and degradation.
- Purification is typically achieved via silica gel chromatography using mixtures of ethyl acetate and petroleum ether.
Chemical Reactions Analysis
Types of Reactions
(2-(Benzyloxy)-5-iodophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.
Major Products Formed
Oxidation: (2-(Benzyloxy)-5-iodobenzaldehyde) or (2-(Benzyloxy)-5-iodobenzoic acid).
Reduction: (2-(Benzyloxy)-5-iodophenyl)methane.
Substitution: (2-(Benzyloxy)-5-azidophenyl)methanol or (2-(Benzyloxy)-5-cyanophenyl)methanol.
Scientific Research Applications
(2-(Benzyloxy)-5-iodophenyl)methanol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as liquid crystals or polymers.
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)-5-iodophenyl)methanol depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The benzyl ether group and iodine atom can interact with various molecular targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of (2-(Benzyloxy)-5-iodophenyl)methanol are compared below based on halogen substitution, aromatic substitution patterns, and reactivity (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Analysis
In contrast, the bromo analog (C₁₅H₁₅BrO₂) exhibits higher stability under thermal conditions due to reduced steric strain from the smaller bromine atom .
Aromatic Core Modifications: Replacing the benzene ring with a benzoxazole heterocycle (CAS 5025-47-8) introduces conjugation effects, shifting UV-Vis absorption maxima and altering redox properties . The absence of iodine in [4-(Benzyloxy)-3-methoxyphenyl]methanol () reduces electrophilicity but enhances solubility in aqueous-organic mixtures due to the methoxy group .
Functional Group Reactivity :
- The hydroxymethyl (-CH₂OH) group in the target compound enables esterification or oxidation to aldehydes/ketones, whereas the carboxylic acid group in 5-iodo-2-methylbenzoic acid () favors salt formation or decarboxylation .
Synthetic Applications: Sodium borohydride reduction, as used in to synthesize [4-(Benzyloxy)-3-methoxyphenyl]methanol, is a common method for preparing benzyloxy-substituted benzyl alcohols . The iodine atom in this compound allows for cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in non-halogenated analogs .
Research Implications
Biological Activity
(2-(Benzyloxy)-5-iodophenyl)methanol, a compound with the CAS number 636594-69-9, has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features. This article explores its biological activity, synthesis methods, and potential applications in various fields.
Chemical Structure and Properties
The compound features a benzyloxy group and an iodine atom on a phenyl ring, contributing to its reactivity and interaction with biological targets. The structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves two main steps:
- Benzylation : The starting material, 2-hydroxy-5-iodobenzaldehyde, is treated with benzyl bromide in the presence of a base like potassium carbonate to yield 2-(benzyloxy)-5-iodobenzaldehyde.
- Reduction : The aldehyde is then reduced to the corresponding alcohol using sodium borohydride, resulting in the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The iodine atom and the benzyloxy group enhance its binding affinity to various biological targets, potentially leading to inhibition or modulation of enzyme activity .
Applications in Medicinal Chemistry
Research indicates that this compound may have applications in:
- Enzyme Inhibition : It has been explored for its potential as an inhibitor of monoamine oxidase (MAO), which is relevant in neurodegenerative diseases like Parkinson's disease. Compounds with similar structures have shown strong MAO-B inhibitory activity .
- Antioxidant Properties : The compound may exhibit antioxidant effects, contributing to neuroprotection and anti-inflammatory activities .
Study on MAO-B Inhibition
A recent study evaluated derivatives similar to this compound for their MAO-B inhibitory activities. The representative compound from this series exhibited an IC50 value of 0.062 µM, indicating potent inhibition compared to established drugs like rasagiline .
| Compound | IC50 (µM) | Type |
|---|---|---|
| 3h | 0.062 | MAO-B Inhibitor |
| Rasagiline | 0.0953 | MAO-B Inhibitor |
| Safinamide | 0.0572 | MAO-B Inhibitor |
This study highlights the potential of compounds with similar scaffolds for therapeutic development against neurodegenerative disorders.
Comparison with Similar Compounds
This compound can be compared with other halogenated derivatives such as:
- (2-(Benzyloxy)-4-iodophenyl)methanol
- (2-(Benzyloxy)-3-iodophenyl)methanol
These compounds share structural similarities but differ in their biological activity due to variations in substituent positions on the phenyl ring.
Q & A
Q. How to design a stability-indicating assay for this compound?
- Forced degradation studies : Expose to heat, light, and humidity. Monitor degradation products via LC-MS.
- Quantify main product : Use a calibrated HPLC method with a C18 column and UV detection at 254 nm (iodine absorption) .
Tables for Key Data
Table 1 : Synthetic Yield Optimization
| Step | Yield (%) | Key Parameters |
|---|---|---|
| Directed ortho-lithiation | 45 | −78°C, THF, 2.2 eq. LDA |
| Iodination | 68 | NIS, CH₂Cl₂, 0°C |
| Final substitution | 23 | [3-TMS-prop-2-yn-1-yl]Li, −78°C, THF |
Table 2 : Stability Under Accelerated Conditions
| Condition | Time (h) | Degradation (%) | Major Degradant |
|---|---|---|---|
| 40°C/75% RH | 48 | 12 | Debenzylated product |
| UV light (254 nm) | 24 | 28 | Iodine-free aromatic |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
